![molecular formula C16H14Br2N2OS B5526970 N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone compounds, including those structurally similar to N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide, typically involves the reaction of an aldehyde or ketone with a hydrazide. For example, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and related compounds involves condensation reactions under specific conditions that can be characterized by various spectroscopic methods such as IR, UV-Vis, and NMR spectroscopy, along with elemental analysis and single-crystal X-ray diffraction for structural characterization (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide can be determined by single-crystal X-ray diffraction, revealing details about crystal systems, space groups, and unit cell dimensions. These structures are often stabilized by hydrogen bonds and π···π interactions, which play a crucial role in their chemical behavior (Sheng et al., 2015).
Chemical Reactions and Properties
Hydrazones, including N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide, undergo various chemical reactions, such as nucleophilic addition or substitution, due to the presence of the reactive carbonyl group and the N-N double bond. These reactions can significantly alter their chemical properties and lead to the formation of complex structures with specific functionalities.
Physical Properties Analysis
The physical properties of hydrazones depend on their molecular structure, including melting points, solubility in different solvents, and crystallinity. These properties can be analyzed through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of hydrazones are influenced by the substituents on the benzene rings and the nature of the hydrazone bond. Studies involving spectroscopic analysis (IR, NMR, UV-Vis) and elemental analysis can reveal information about the electronic structure, functional groups, and reactivity of these compounds. For example, the urease inhibitory activities of similar compounds indicate their potential biochemical interactions and mechanisms of action (Sheng et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The scientific research on N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide and related compounds focuses on their synthesis, structural characterization, and various applications. For instance, the synthesis and crystal structure analysis of similar hydrazone compounds have been performed, revealing details about their crystalline structure and stabilizing interactions. One study detailed the synthesis of two new hydrazone compounds, showcasing their urease inhibitory activities with strong IC(50) values, indicating their potential as urease inhibitors (Sheng et al., 2015). Another work on the synthesis and characterization of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide provided insights into its molecular structure through various spectroscopic techniques and X-ray diffraction (Wei-hua et al., 2006).
Anticancer Activity
There is a significant interest in the potential anticancer activities of N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide and related compounds. Research on new benzothiazole acylhydrazones, which share a structural similarity, has investigated their probable anticancer activity, highlighting the importance of structural modifications on the antitumor property (Osmaniye et al., 2018).
Corrosion Inhibition
Studies have also explored the application of similar compounds in corrosion inhibition. For example, density functional theory (DFT) modeling and Monte Carlo simulation assessed the inhibition performance of some carbohydrazide Schiff bases for steel corrosion, indicating that electronic parameters are relevant to their inhibition activity (Obot et al., 2016).
Thermodynamic and Molecular Docking Studies
Thermodynamic properties and molecular docking studies of bromo-hydrazone derivatives have been conducted, focusing on their interaction with biological molecules such as human serum albumin. This research provides valuable insights into the binding mechanisms and the impact of bromine substitution on biological activity (Tong et al., 2015).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of hydrazones have been investigated, identifying their potential for optical device applications such as optical limiters and switches. Such studies highlight the role of structural modifications in enhancing the optical power limiting behavior and NLO characteristics of these compounds (Naseema et al., 2010).
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2OS/c17-14-7-5-12(6-8-14)9-19-20-16(21)11-22-10-13-3-1-2-4-15(13)18/h1-9H,10-11H2,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHGYLHQUHCFTG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
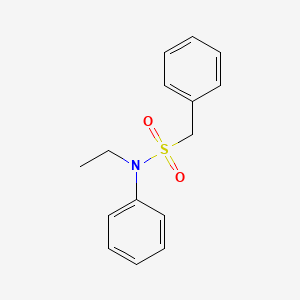
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
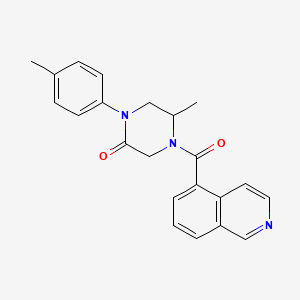
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

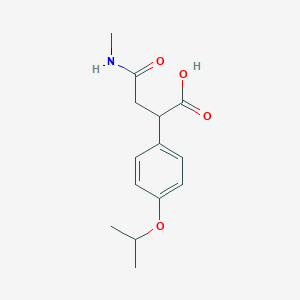
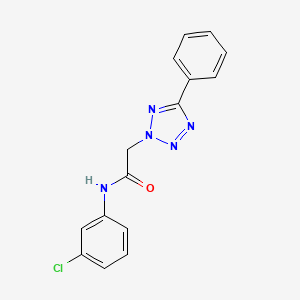
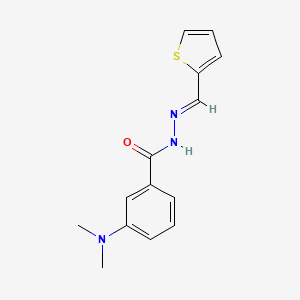

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)